

Crystal Structure Analysis of N-Ethylbenzenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N-Ethylbenzenesulfonamide*

Cat. No.: *B1580914*

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Disclaimer: Extensive searches of the primary scientific literature and crystallographic databases did not yield an experimental single-crystal X-ray structure for the specific compound **N-Ethylbenzenesulfonamide**. This suggests that its crystal structure has not been determined or is not publicly available.

In lieu of the requested data, this technical guide presents a comprehensive crystal structure analysis of a closely related analogue, N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. This compound shares the core N-ethyl-benzenesulfonamide moiety, with the addition of a benzyl group on the nitrogen and a methyl group on the phenyl ring. The methodologies and data presented here serve as a robust and illustrative example of the crystallographic analysis expected for this class of compounds.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the crystallographic data, experimental protocols, and intermolecular interactions of a representative N-substituted benzenesulfonamide.

Crystallographic Data Summary

The crystallographic data for N-Benzyl-N-ethyl-4-methylbenzenesulfonamide has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₁₆ H ₁₉ NO ₂ S
Formula Weight	289.38
Temperature	296 K
Wavelength (Mo K α)	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	8.8144 (3) Å
b	19.7677 (6) Å
c	9.8914 (4) Å
α	90°
β	117.689 (1)°
γ	90°
Volume	1526.11 (9) Å ³
Z (Molecules per unit cell)	4
Calculated Density	1.259 Mg/m ³
Absorption Coefficient (μ)	0.21 mm ⁻¹
F(000)	616
Crystal Size	0.41 x 0.25 x 0.19 mm
Data Collection	
Theta range for data collection	2.5 to 22.0°
Index ranges	-11 ≤ h ≤ 11, -25 ≤ k ≤ 24, -11 ≤ l ≤ 12
Reflections collected	13763

Independent reflections	3489 [R(int) = 0.036]
Reflections with $I > 2\sigma(I)$	2168
Refinement	
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	3489 / 0 / 183
Goodness-of-fit on F^2	1.02
Final R indices [$I > 2\sigma(I)$]	R1 = 0.046, wR2 = 0.125
R indices (all data)	R1 = 0.046, wR2 = 0.125
Largest diff. peak and hole	0.21 and -0.21 e.Å ⁻³

Experimental Protocols

The experimental procedures for the synthesis and crystal structure determination of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide are detailed below.

Synthesis and Crystallization

A mixture of N-benzyl-4-methylbenzenesulfonamide (0.5 g, 2.02 mmol) and sodium hydride (0.2 g, 8.333 mmol) in N,N-dimethylformamide (10 ml) was stirred at room temperature for 30 minutes.^[1] Following this, ethyl iodide (0.62 ml, 2.02 mmol) was added to the mixture.^[1] The reaction progress was monitored by Thin Layer Chromatography (TLC).^[1] Upon completion, the reaction mixture was poured over crushed ice, leading to the precipitation of the product.^[1] The resulting solid was isolated, washed, and dried.^[1] Colorless, block-shaped single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution.^[1]

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on a Bruker Kappa APEXII CCD diffractometer.^[1] Data were collected at 296 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073$ Å).^[1] The data collection was performed using φ and ω scans.^[2] A multi-scan absorption correction was applied to the data using SADABS.^[1]

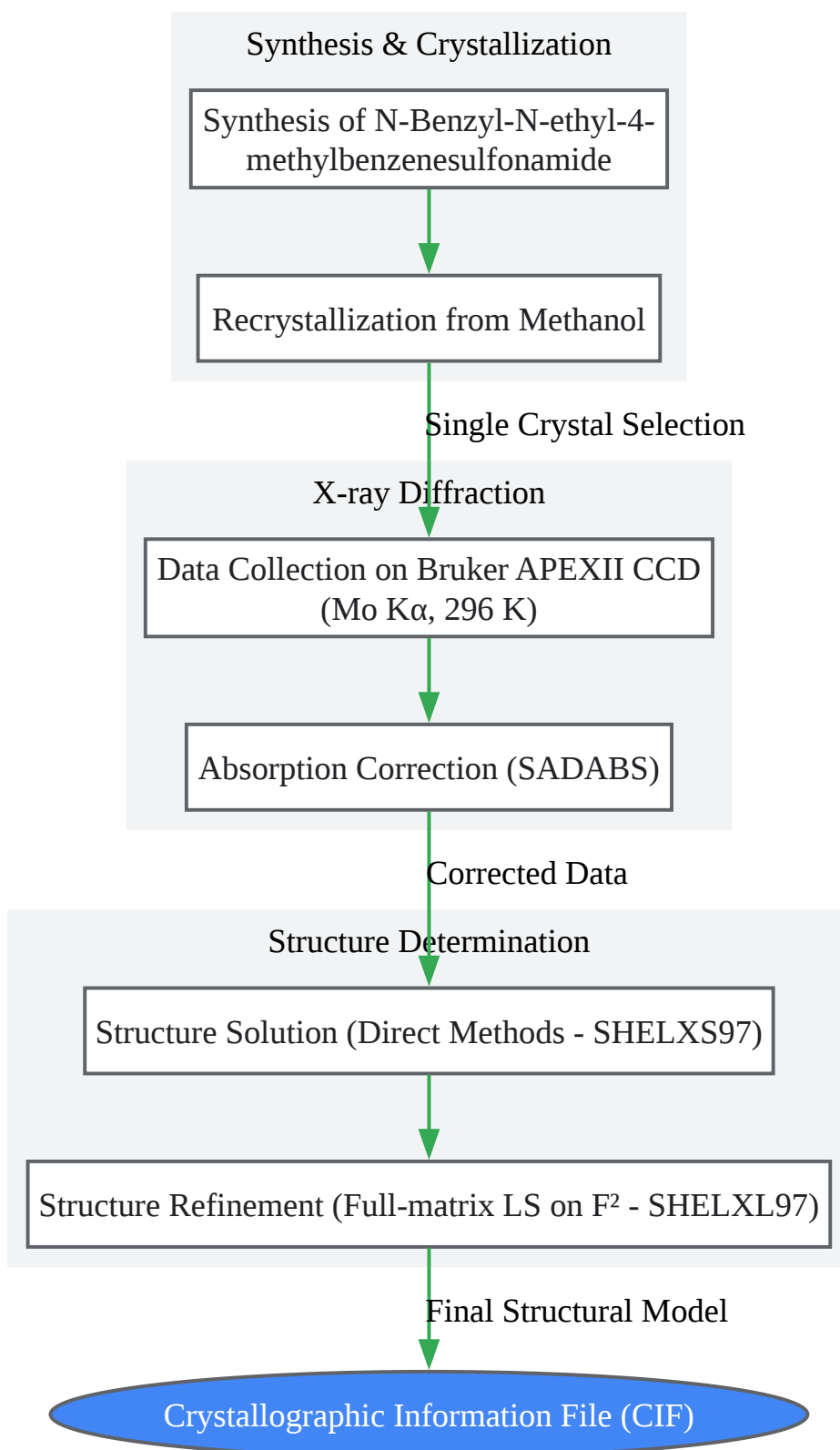
The crystal structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97.[1] All non-hydrogen atoms were refined anisotropically. The hydrogen atoms on carbon were positioned geometrically and refined using a riding model.
[1]

Molecular and Crystal Structure

In the crystal structure of N-Benzyl-N-ethyl-4-methylbenzenesulfonamide, the dihedral angle between the two aromatic rings is $84.78(7)^\circ$. [1][2][3] The crystal packing is stabilized by weak intermolecular C—H...O hydrogen bonds. [1][2][3] These interactions form dimers, which in turn create a 16-membered ring motif, denoted as $R^2_2(16)$ in graph-set notation. [1][2][3]

Visualizations

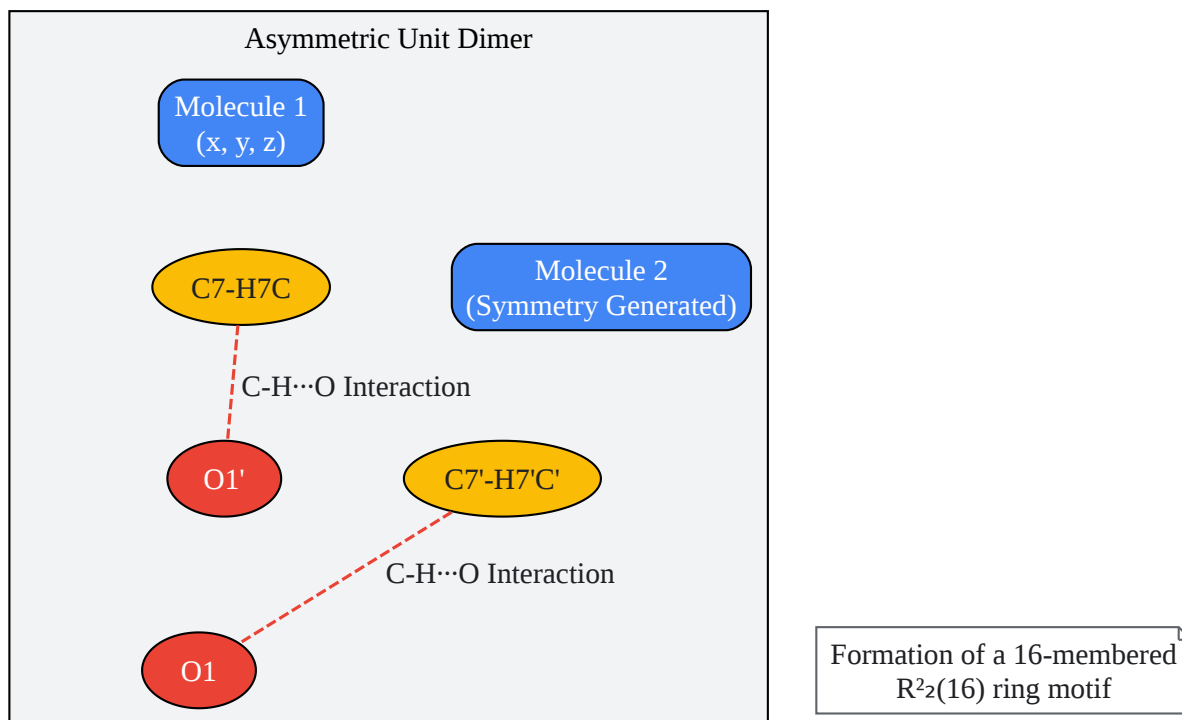
Experimental Workflow for Crystal Structure Determination



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Caption: Experimental workflow for the synthesis and crystal structure determination.

Intermolecular Interactions in the Crystal Lattice



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Caption: Visualization of the C-H...O hydrogen bonding forming a dimeric ring motif.

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References

- 1. N-Benzyl-N-ethyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl-N-ethyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
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